

Structural Analysis and Confirmation of Butanenitrile, 4-(dichloromethylsilyl)-: A Technical Guide

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Compound of Interest

Compound Name: Butanenitrile, 4-(dichloromethylsilyl)-

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This technical guide provides a comprehensive overview of the structural analysis and confirmation of **Butanenitrile, 4-(dichloromethylsilyl)-**, a bifunctional organosilane molecule of interest in synthetic chemistry and materials science. This document outlines the key physical and spectroscopic properties, details relevant experimental protocols for its characterization, and presents a logical workflow for its structural verification.

Compound Identification and Physical Properties

Butanenitrile, 4-(dichloromethylsilyl)- is identified by the CAS number 1190-16-5.^[1] It is also known by several synonyms, including (3-Cyanopropyl)methyldichlorosilane and 4-[dichloro(methyl)silyl]butanenitrile.^{[1][2]} The fundamental physicochemical properties of this compound are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ Cl ₂ NSi	[3]
Molecular Weight	182.12 g/mol	[1]
CAS Number	1190-16-5	[1]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	79-82 °C @ 1 Torr	[2][3][4]
Density	1.145 - 1.150 g/cm ³ @ 20-25 °C	[2][3][4]
Refractive Index (n ²⁰ /D)	1.458	[3]
SMILES	C--INVALID-LINK--(Cl)Cl	[1]
InChI	InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3	[1]

Spectroscopic Data for Structural Confirmation

The structural confirmation of **Butanenitrile, 4-(dichloromethylsilyl)-** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally recorded spectra for this specific compound is not readily available in public databases, the expected spectral data, based on the known properties of its functional groups, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the ¹H and ¹³C nuclei of **Butanenitrile, 4-(dichloromethylsilyl)-** are summarized in Table 2.

Predicted				
¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Si-CH ₃	~0.4	Singlet	3H	Methyl group attached to silicon
Si-CH ₂	~0.9	Triplet	2H	Methylene group alpha to silicon
-CH ₂ -	~1.8	Multiplet	2H	Methylene group beta to silicon
-CH ₂ -CN	~2.4	Triplet	2H	Methylene group alpha to the nitrile

¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
Si-CH ₃	~ -1	Methyl carbon attached to silicon
Si-CH ₂	~ 15	Methylene carbon alpha to silicon
-CH ₂ -	~ 20	Methylene carbon beta to silicon
-CH ₂ -CN	~ 17	Methylene carbon alpha to the nitrile
-C≡N	~ 119	Nitrile carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **Butanenitrile, 4-(dichloromethylsilyl)-** are presented in Table 3.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C≡N stretch (Nitrile)	2240 - 2260	Strong, Sharp
C-H stretch (Aliphatic)	2850 - 3000	Medium to Strong
Si-Cl stretch	450 - 650	Strong
Si-C stretch	600 - 800	Medium
CH ₂ bend	1450 - 1470	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A partial mass spectrum for this compound is available, though one data point appears to be an error. The plausible fragments are listed in Table 4.

m/z	Relative Intensity	Possible Fragment
181/183/185	(Predicted)	[M] ⁺ , Molecular ion with isotopic peaks for two Cl atoms
166/168	(Predicted)	[M - CH ₃] ⁺
153	Observed	Further fragmentation
115	Observed	[Si(CH ₃)Cl ₂] ⁺
113	Observed	Further fragmentation
102	Observed	Further fragmentation

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and structural characterization of **Butanenitrile, 4-(dichloromethylsilyl)-**.

Synthesis: Hydrosilylation of Allyl Cyanide

A common and effective method for the synthesis of this compound is the hydrosilylation of allyl cyanide with methyldichlorosilane in the presence of a platinum catalyst.

Materials:

- Allyl cyanide (3-butenenitrile)
- Methyldichlorosilane
- Platinum catalyst (e.g., Karstedt's catalyst)
- Anhydrous toluene (or other suitable solvent)
- Inert gas (Argon or Nitrogen)

Procedure:

- A reaction flask is charged with allyl cyanide and anhydrous toluene under an inert atmosphere.
- The platinum catalyst is added to the stirred solution.
- Methyldichlorosilane is added dropwise to the reaction mixture at a controlled temperature.
- The reaction is monitored by GC or TLC until completion.
- The solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation under vacuum to yield pure **Butanenitrile, 4-(dichloromethylsilyl)-**.

NMR Spectroscopy

Instrumentation:

- A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

- ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
- A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

- A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

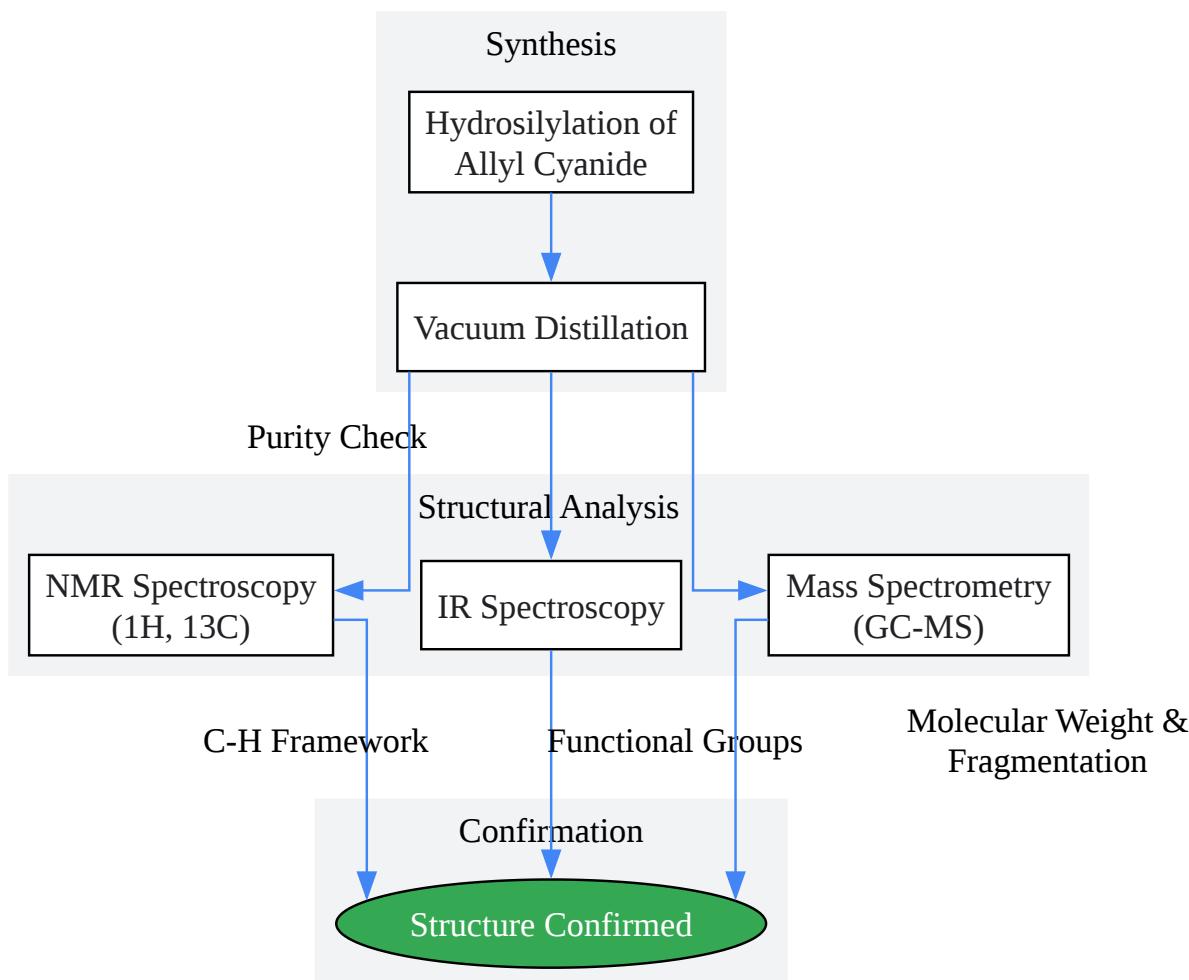
- A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- The sample is injected into the GC, where it is vaporized and separated from any impurities.
- The separated compound enters the mass spectrometer, where it is ionized by electron impact.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Structural Analysis Workflow

The logical workflow for the structural analysis and confirmation of **Butanenitrile, 4-(dichloromethylsilyl)-** is depicted in the following diagram.



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